(2-Ethylbutyl)(thiophen-2-ylmethyl)amine

Description

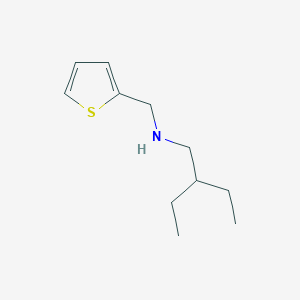

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NS |

|---|---|

Molecular Weight |

197.34 g/mol |

IUPAC Name |

2-ethyl-N-(thiophen-2-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C11H19NS/c1-3-10(4-2)8-12-9-11-6-5-7-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |

InChI Key |

MKQKGSCOVGEHEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNCC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylbutyl Thiophen 2 Ylmethyl Amine and Analogous Structures

Strategies for Constructing the Branched Secondary Alkylamine Framework

Traditional methods for the synthesis of α-branched secondary amines have largely relied on two main strategies: reductive amination and N-alkylation. While foundational, these methods can present challenges, particularly when dealing with sterically hindered substrates. chemrxiv.org More recently, catalytic methods such as deaminative coupling have emerged as powerful alternatives.

Established Reductive Amination Protocols for α-Branched Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgthieme.com For the synthesis of (2-Ethylbutyl)(thiophen-2-ylmethyl)amine, this would typically involve the reaction of 2-ethylbutanal (B1361351) with thiophen-2-ylmethanamine or thiophene-2-carbaldehyde (B41791) with 2-ethylbutylamine (B1583521), followed by reduction.

A variety of reducing agents can be employed, with the choice often depending on the substrate's reactivity and functional group tolerance. thieme.com Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), as well as catalytic hydrogenation. organic-chemistry.org For instance, a general procedure for the reductive alkylation of primary amines utilizes sodium borohydride in 2,2,2-trifluoroethanol, which serves as both the solvent and a promoter for the reaction. organic-chemistry.org

However, the formation of α-branched secondary amines via reductive amination can be challenging. Steric hindrance from either the α-branched amine or the ketone can impede the initial condensation step to form the imine, sometimes leading to reaction failure. nih.govacs.org

Table 1: Examples of Reductive Amination Conditions This table is illustrative and provides a general overview of conditions that could be adapted for the synthesis of the target compound.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product Type |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN | Methanol (MeOH) | pH 6-7 | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | H₂/Pd-C | Ethanol (EtOH) | Elevated Pressure | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | α-picoline-borane | Methanol (MeOH) / Acetic Acid (AcOH) | Room Temperature | Secondary Amine |

Selective N-Alkylation Approaches for Secondary Amine Functionalization

Selective N-alkylation is another classical and direct method for synthesizing secondary amines. nih.gov This approach involves the reaction of a primary amine with an alkylating agent, such as an alkyl halide. To synthesize this compound, this would entail the reaction of 2-ethylbutylamine with 2-(halomethyl)thiophene.

A significant challenge in this method is preventing overalkylation to the tertiary amine or even a quaternary ammonium (B1175870) salt, as the product secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective mono-N-alkylation, specific reaction conditions and reagents are necessary. One effective method utilizes a cesium base, such as cesium carbonate or cesium hydroxide, in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). usf.edugoogle.com This system has been shown to provide high yields of secondary amines from a variety of primary amines and alkyl halides at room temperature. google.com The addition of powdered molecular sieves can further enhance selectivity by removing water produced during the reaction. usf.edu

Table 2: Conditions for Selective Mono-N-Alkylation of Primary Amines

| Primary Amine | Alkyl Halide | Base | Solvent | Additive (Optional) | Outcome |

| R-NH₂ | R'-X | Cs₂CO₃ or CsOH | DMSO or DMF | Molecular Sieves, Bu₄NI | Selective formation of R-NH-R' |

Ruthenium-Catalyzed Deaminative Coupling Reactions of Primary Amines

A more modern and efficient approach to synthesizing secondary amines involves the ruthenium-catalyzed deaminative coupling of primary amines. acs.orgresearchgate.net This method allows for the formation of both symmetric and unsymmetric secondary amines directly from primary amine precursors, with ammonia (B1221849) as the only byproduct. researchgate.netorganic-chemistry.org

For the synthesis of an unsymmetrical secondary amine like this compound, two different primary amines (2-ethylbutylamine and thiophen-2-ylmethanamine) would be coupled. Catalytic systems, often generated in situ from a ruthenium-hydride complex and a specific ligand like catechol, have demonstrated high chemoselectivity for such cross-coupling reactions. acs.orgorganic-chemistry.org The reaction is operationally simple and avoids the use of reactive reagents or the formation of wasteful byproducts. acs.org

The proposed mechanism involves N-H activation of the primary amines, followed by the formation of an imine intermediate via β-hydride elimination. Subsequent nucleophilic addition of another primary amine molecule to the imine leads to the formation of the secondary amine product. researchgate.netresearchgate.net

Table 3: Ruthenium Catalysts for Deaminative Coupling of Primary Amines

| Ruthenium Precursor | Ligand | Reactants | Product Type | Reference |

| Tetranuclear Ru-H complex | Catechol | Two different primary amines | Unsymmetric Secondary Amine | organic-chemistry.org |

| [Ru(H)(Cl)(CO)(PCy₃)₂] | None | Two primary amines | Secondary Amine | nih.gov |

| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | None | Benzylic and aliphatic primary amines | Symmetric Secondary Amine | researchgate.net |

Advanced Radical-Mediated Approaches to α-Branched Alkylamines

Recent advancements in synthetic methodology have introduced radical-mediated strategies that offer new pathways to α-branched alkylamines. These methods often operate under mild conditions and can accommodate a wider range of functional groups compared to traditional approaches.

Visible-Light-Mediated Carbonyl Alkylative Amination (CAA)

Visible-light-mediated carbonyl alkylative amination (CAA) is a multicomponent reaction that brings together a primary amine, an aldehyde, and an alkyl iodide to form an α-branched secondary alkylamine. chemrxiv.orgnih.govrsc.org This method represents a significant departure from classical two-component strategies. rsc.orgresearchgate.net

The reaction is typically facilitated by a silane (B1218182) reagent and a photocatalyst is not always necessary, as an electron-donor-acceptor (EDA) complex can sometimes initiate the process. rsc.orgcam.ac.uk The proposed mechanism involves the addition of an alkyl radical to a neutral imine, which is formed in situ from the primary amine and aldehyde. rsc.org This process allows for the construction of highly complex and sterically hindered secondary amines that would be difficult to access via traditional reductive amination due to unfavorable imine formation. chemrxiv.org The reaction tolerates a wide array of functional groups on all three components, including unprotected heterocycles like furan (B31954) and indole. chemrxiv.org

A plausible mechanism for related photoredox reactions involves the oxidation of the amine to an amine radical cation by a photoexcited catalyst. beilstein-journals.orgnih.gov This intermediate can then lead to the formation of an iminium ion, which is susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.netmdpi.com

Table 4: Key Features of Visible-Light-Mediated CAA

| Component 1 | Component 2 | Component 3 | Key Reagents | Light Source | Product |

| Primary Amine | Aldehyde | Alkyl Iodide | (Me₃Si)₃Si-H, TBSOTf | Blue LED | α-Branched Secondary Amine |

Zinc-Mediated Carbonyl Alkylative Amination

Building upon the principles of CAA, a zinc-mediated version has been developed to overcome some limitations of the visible-light-driven approach, such as scalability issues and competitive reductive amination. acs.orgnih.govresearchgate.net This robust method provides an efficient and economical route to complex α-branched alkylamines. organic-chemistry.org

Table 5: Advantages of Zinc-Mediated CAA over Previous Methods

| Feature | Zinc-Mediated CAA | Visible-Light CAA / CRA |

| Competitive Side Reactions | Eliminates competitive reductive amination | Prone to competitive reductive amination (light-mediated); limited by sterics (CRA) |

| Scalability | High, from μmol to gram-scale | Can have scalability issues |

| Substrate Scope | Broader, includes ketones and carboxylic acid derivatives | More limited, especially for sterically hindered substrates |

| Purification | Simplified | Can be challenging due to byproducts |

| Accessibility of Products | Allows synthesis of α-trialkyl tertiary amines | α-trialkyl tertiary amines are inaccessible via CRA |

Introduction and Functionalization of the Thiophene-2-ylmethyl Moiety

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heterocyclic compounds like thiophene (B33073). Direct C-H arylation and traditional cross-coupling reactions are particularly valuable for creating carbon-carbon bonds at specific positions on the thiophene ring, which can be precursors to the target amine structures.

Direct C-H arylation offers an atom-economical approach by activating a C-H bond on the thiophene ring, typically at the highly reactive C2 or C5 positions, and coupling it with an aryl halide. acs.orgacs.org This method avoids the need to pre-functionalize the thiophene with organometallic reagents. organic-chemistry.org Research has demonstrated that phosphine-free palladium complexes can efficiently catalyze the direct arylation of thiophenes with aryl bromides, tolerating a range of electron-donating and electron-withdrawing groups. organic-chemistry.org The choice of base, such as potassium acetate, has been shown to be critical in preventing competing amination reactions when working with amino-substituted thiophenes. researchgate.net

Traditional cross-coupling reactions, such as the Suzuki and Stille reactions, are also widely employed. nih.govmdpi.com The Suzuki reaction, for instance, involves the coupling of a thiophene boronic acid or ester with an aryl halide. nih.gov These methods are highly reliable for constructing complex aryl-thiophene structures, which can be further modified to incorporate the desired aminomethyl side chain.

Below is a table summarizing typical conditions for palladium-catalyzed functionalization of thiophene derivatives.

| Reaction Type | Catalyst | Ligand (if any) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct C-H Arylation | Bis(alkoxo)palladium | None | K₂CO₃ | DMAc | 100 | Good-Exc. | organic-chemistry.org |

| Direct C-H Arylation | Pd(OAc)₂ | X-Phos or P(tBu)₃ | K₂CO₃ / KOAc | Various | Variable | Moderate | mdpi.com |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Variable | 37-72 | mdpi.com |

| Suzuki Cross-Coupling | Palladium(0) | Not specified | Aqueous base | Not specified | Variable | 59 | nih.gov |

Yields are reported as described in the source material and may vary based on specific substrates.

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming a carbon-nitrogen bond on the thiophene ring. This method is particularly effective when the thiophene ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro (NO₂) group. nih.gov These groups stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack, facilitating the displacement of a leaving group (e.g., a halogen or methoxy (B1213986) group). researchgate.net

The reaction involves the attack of a nucleophile, in this case, an amine, on an electrophilic carbon atom of the thiophene ring. beilstein-journals.org For example, 2-methoxy-3-X-5-nitrothiophenes react with amines like pyrrolidine, where the amine adds to the C2 position, followed by the elimination of methanol. nih.gov This approach has been traditionally used for the synthesis of 2-aminothiophenes from mercapto- or halogen-substituted thiophenes. beilstein-journals.org While direct SNAr on an unactivated thiophene ring is difficult, this pathway is a viable strategy for preparing specifically substituted aminothiophenes that can be further elaborated.

The table below outlines examples of nucleophilic substitution for the synthesis of thiophene-amines.

| Thiophene Substrate | Nucleophile (Amine) | Leaving Group | Activating Group | Conditions | Reference |

| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine | Methoxy | Nitro, X | Computational Study | nih.gov |

| Halogen-substituted thiophenes | Various amines | Halogen | Not specified | Traditional Method | beilstein-journals.org |

| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine | Chlorine | Fused Pyrimidine | Not specified | mdpi.com |

| 4-Alkyl-2-nitrothiophenes | Secondary amines | Hydrogen (Oxi.) | Nitro | In the presence of AgNO₃ | researchgate.net |

Note: Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a variation where a hydrogen atom is formally replaced.

Reductive amination is one of the most direct and widely used methods for synthesizing amines. This pathway is highly relevant for the synthesis of this compound. The process typically involves two steps: the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, followed by the reduction of this intermediate to the corresponding amine. organic-chemistry.org

The key precursor for this route is thiophene-2-carbaldehyde (also known as 2-formylthiophene). wikipedia.org This aldehyde can be readily prepared from thiophene through methods like the Vilsmeier-Haack reaction or by chloromethylation followed by oxidation. wikipedia.org

To synthesize the target compound, thiophene-2-carbaldehyde is reacted with 2-ethylbutylamine. The resulting imine is then reduced in situ using a suitable reducing agent. A wide variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). organic-chemistry.orgnih.gov Recent advancements have focused on developing more sustainable catalysts, such as those based on earth-abundant metals like iron and ruthenium, for this transformation. nih.govresearchgate.net This method is generally high-yielding and tolerates a broad range of functional groups.

The table below summarizes various conditions reported for reductive amination reactions applicable to this synthesis.

| Carbonyl Compound | Amine Source | Reducing Agent / Catalyst System | Solvent | Key Features | Reference |

| Aldehydes | Primary amines | NaBH₄ | MeOH | Stepwise procedure to avoid dialkylation | organic-chemistry.org |

| Aldehydes / Ketones | Ammonia | Iron Catalyst / H₂ | Not specified | Broad scope, tolerates many functional groups, reusable catalyst | nih.gov |

| Aldehydes / Ketones | Amines | α-picoline-borane / AcOH | MeOH, H₂O, or neat | Mild and efficient, works in water and neat conditions | organic-chemistry.org |

| Biomass-derived Aldehydes | Aqueous ammonia | Ru/ZrO₂ / H₂ | Water | Efficient for renewable primary amines | researchgate.net |

| Aldehydes | Ammonia | Metal hydride | Not specified | Protecting-group-free synthesis of primary amines | nih.gov |

Advanced Academic Research on Derivatives and Analogues of 2 Ethylbutyl Thiophen 2 Ylmethyl Amine

Exploration of Structural Analogues for Fundamental Chemical Studies

The systematic investigation of structural analogues of (2-Ethylbutyl)(thiophen-2-ylmethyl)amine, where the N-alkyl substituent is varied, provides insights into structure-property relationships. By modifying the alkyl or aryl group attached to the nitrogen atom, researchers can fine-tune the steric and electronic characteristics of the molecule. This exploration is fundamental to designing compounds for various applications in materials science and medicinal chemistry.

Key structural modifications often involve replacing the 2-ethylbutyl group with other substituents. Examples of such analogues include molecules with simpler alkyl chains or those incorporating aromatic moieties. These variations allow for a comparative analysis of their chemical behavior and potential applications.

Table 1: Examples of Structural Analogues of this compound

| Compound Name | N-Substituent | Molecular Formula |

|---|---|---|

| Ethyl[(thiophen-2-yl)methyl]amine uni.lu | Ethyl | C₇H₁₁NS |

| Phenethyl-thiophen-2-ylmethyl-amine scbt.com | Phenethyl | C₁₃H₁₅NS |

| (3-Methylphenyl)methylamine evitachem.com | (3-Methylphenyl)methyl | C₁₃H₁₅NS |

The synthesis of these analogues typically involves standard organic chemistry reactions, such as reductive amination or direct alkylation of thiophen-2-ylmethylamine with a suitable alkyl or benzyl (B1604629) halide. evitachem.com The study of these related compounds contributes to a broader understanding of the chemical space occupied by thiophene-containing amines.

Synthesis and Mechanistic Investigation of Thiophene (B33073) Backbone Amide Linkers

A significant area of research has been the development of novel backbone amide linkers (BAL) for solid-phase synthesis, utilizing the thiophene scaffold. acs.orgku.dk A class of highly acid-labile linkers, termed T-BAL, has been developed based on the 3,4-ethylenedioxythiophene (B145204) (EDOT) core structure. acs.org These linkers are instrumental in the solid-phase synthesis of small molecules and biopolymers, such as peptides. nih.gov

The synthesis of T-BAL handles is efficient, typically accomplished in three steps from commercially available EDOT. acs.orgnih.gov The design incorporates a spacer that is introduced to the EDOT core through one of two primary methods:

Carbon-Carbon Bond Formation: A chemoselective Negishi coupling is used to attach the spacer, creating a direct C-C bond. acs.orgnih.gov

Thioether Linkage: A facile nucleophilic aromatic substitution between a brominated EDOT aldehyde and unprotected mercapto acids forms a thioether linkage. acs.orgnih.gov

Once the linker is synthesized, it is anchored to a polymeric support. The first amino acid is then introduced via reductive amination, which results in the formation of a secondary amine. Subsequent acylation of this secondary amine with a symmetrical amino acid anhydride (B1165640) establishes the key backbone amide linkage between the handle and the growing substrate. acs.orgnih.gov

A key feature of these thiophene-based linkers is their high acid lability. After the solid-phase synthesis is complete, the desired product can be cleaved from the resin under mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂). acs.orgnih.gov This allows for the release of the synthesized molecules while keeping acid-sensitive protecting groups, like Boc and tert-butyl esters, intact. nih.gov

Table 2: Synthesis and Cleavage Conditions for T-BAL Linkers

| Linker Type | Spacer Introduction Method | Key Reaction Step | Product Release Conditions |

|---|---|---|---|

| T-BAL1 | Negishi Coupling (C-C bond) acs.orgnih.gov | Reductive Amination, Acylation nih.gov | 1% TFA in CH₂Cl₂ acs.orgnih.gov |

Development and Study of Imine Derivatives from Thiophene-2-ylmethylamines

The amine functionality of thiophene-2-ylmethylamine and its analogues serves as a versatile precursor for the synthesis of imine derivatives, also known as Schiff bases. These compounds are of interest in coordination chemistry and as intermediates in organic synthesis. mdpi.com

The standard method for synthesizing these imines is the condensation reaction between a thiophene-2-ylmethylamine and an appropriate aldehyde or ketone. mdpi.com For example, (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine was prepared through the condensation of 4-pyridinecarboxaldehyde (B46228) with 2-thiophenemethylamine (B147629) in the presence of a catalytic amount of acetic acid. mdpi.com

More advanced research has demonstrated the role of transition metals in these transformations. In one study, the presence of a silver(I) ion not only catalyzed the formation of an imine but also promoted an unexpected homo-coupling of thiophene amines, leading to the formation of a new imine ligand, (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine. mdpi.com Another study detailed the synthesis of (E)-N,N-dimethyl-4-((thiophen-2-yl-methylene)amino)aniline from thiophene-2-carboxyaldehyde and an aniline (B41778) derivative. researchgate.net These studies confirm that thiophene-2-ylmethylamines are valuable building blocks for creating a diverse range of imine structures with potential applications in various fields of chemistry. mdpi.comresearchgate.net

Table 3: Examples of Synthesized Imine Derivatives

| Imine Derivative | Precursors | Synthesis Method |

|---|---|---|

| (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine mdpi.com | 4-pyridinecarboxaldehyde, 2-thiophenemethylamine | Traditional condensation with acid catalyst mdpi.com |

| (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine mdpi.com | 2-thiophenemethylamine | Ag(I) ion-promoted homo-coupling mdpi.com |

Theoretical and Computational Chemistry Applied to 2 Ethylbutyl Thiophen 2 Ylmethyl Amine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For (2-Ethylbutyl)(thiophen-2-ylmethyl)amine, these methods can elucidate its electronic characteristics and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to organic molecules to predict their geometries and electronic properties. bohrium.com For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can determine a variety of molecular properties. bohrium.comnih.gov These include the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions. nih.gov Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, and natural bond orbital (NBO) analysis, which provides insights into charge transfer and intramolecular bonding. bohrium.com

Below is a table of representative electronic properties for a thiophene-amine structure, as would be calculated using DFT methods.

| Property | Representative Calculated Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 1.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.65 e | The partial charge on the nitrogen atom, indicating its nucleophilic character. researchgate.net |

| Mulliken Charge on S | -0.12 e | The partial charge on the sulfur atom within the thiophene (B33073) ring. researchgate.net |

Note: These values are illustrative for a molecule of this class and would be specifically calculated for this compound in a dedicated computational study.

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers (energy minima) and the energy barriers between them. mdpi.com Conformational analysis typically involves systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step to map out the potential energy surface.

The 2-ethylbutyl group contains a chiral center, meaning the compound can exist as two non-superimposable mirror images: (R)-(2-Ethylbutyl)(thiophen-2-ylmethyl)amine and (S)-(2-Ethylbutyl)(thiophen-2-ylmethyl)amine. Computational analysis can determine the optimized geometry and relative energies of each enantiomer and their respective low-energy conformers. While the enantiomers themselves have identical energies in an achiral environment, their different spatial arrangements become critical in interactions with other chiral molecules.

Different computational methods, such as DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), may sometimes predict different lowest-energy conformations for flexible molecules, highlighting the importance of using multiple levels of theory for confirmation. mdpi.com

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | The most stable arrangement of the molecule's backbone. |

| 2 | ~60° (gauche) | +1.2 | A higher-energy conformer resulting from rotation around the C-N bond. |

| 3 | ~-60° (gauche) | +1.3 | Another higher-energy gauche conformer. |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Mechanistic Investigations of Synthetic Pathways via Computational Modeling

A common synthetic route to secondary amines like this compound is the reductive amination of an aldehyde (thiophene-2-carboxaldehyde) with a primary amine (2-ethylbutylamine). purdue.edu Computational modeling can provide a detailed, step-by-step understanding of this reaction mechanism.

The process involves two main stages:

Imine Formation: The amine attacks the aldehyde, followed by dehydration to form a C=N double bond (an imine, or its protonated form, an iminium ion).

Reduction: A reducing agent (e.g., a hydride source) attacks the electrophilic carbon of the imine, forming the final amine product.

DFT calculations are used to model the geometries and energies of the reactants, intermediates (like the hemiaminal and the iminium ion), transition states, and products along the entire reaction coordinate. acs.org By identifying the transition state structures, chemists can calculate the activation energy for each step, which determines the reaction rate. acs.org This analysis can reveal the rate-determining step and explain how catalysts or changes in reaction conditions might influence the reaction's efficiency. acs.org

Prediction of Reaction Outcomes and Selectivity through Computational Methods

Beyond mechanistic investigation, computational chemistry is a powerful predictive tool. rsc.orgrsc.org For the synthesis of this compound, a key challenge is controlling stereoselectivity. Since the molecule is chiral, an asymmetric synthesis is required to produce a single enantiomer.

Computational methods can predict the enantioselectivity of a reaction by modeling the transition states that lead to the (R) and (S) products. nih.govacs.org In an asymmetric reductive amination using a chiral catalyst, the catalyst will form diastereomeric transition state complexes with the substrate. These two transition states—one leading to the R-product and one to the S-product—will have different energies.

The predicted enantiomeric excess (e.e.) can be calculated from the difference in the free energies of these two transition states (ΔΔG‡) using the following relationship derived from transition state theory. A larger energy difference leads to higher enantioselectivity. acs.org Computational models have shown excellent agreement with experimental results in predicting the stereochemical outcomes of various reactions. nih.govacs.org This predictive capability allows for the in silico screening of different catalysts and reaction conditions to identify the most promising candidates for achieving high selectivity, thereby saving significant time and resources in the laboratory. nih.gov

Coordination Chemistry and Catalytic Applications of 2 Ethylbutyl Thiophen 2 Ylmethyl Amine Scaffolds

Complexation with Transition Metals: Ligand Design and Properties (e.g., Ag(I) complexes)

The design of ligands is a cornerstone of modern coordination chemistry, as the ligand's steric and electronic properties dictate the resulting metal complex's stability, geometry, and reactivity. Thiophene-amine scaffolds, such as (2-Ethylbutyl)(thiophen-2-ylmethyl)amine, are classified as N,S-bidentate or potentially hemilabile ligands. The thiophene (B33073) sulfur is generally a weak donor, but its participation in chelation with the stronger amine nitrogen donor can lead to stable metallacycles.

The interaction of thiophene-containing ligands with transition metals is diverse. The coordination can occur through the sulfur atom (η¹(S)-binding), the π-system of the thiophene ring, or through cleavage of a C-S bond. The specific mode depends on the metal center, its oxidation state, and the other ligands present.

Silver(I) complexes are of particular interest due to the soft nature of Ag(I), which favors coordination with soft donors like sulfur. Research on related thiophenemethylamine derivatives has shown that they readily form complexes with Ag(I). For instance, imine derivatives formed from 2-thiophenemethylamine (B147629) have been shown to coordinate with Ag(I) ions. In one study, the reaction of a Schiff base derived from 2-thiophenemethylamine with silver perchlorate led to an unexpected in situ homo-coupling of the thiophene amine to form a new imine ligand, which then coordinated to the Ag(I) center. mdpi.com This demonstrates the ability of the thiophene-amine moiety to participate in complex formation and subsequent reactivity.

The properties of these metal complexes are heavily influenced by the ligand design. For this compound, the bulky 2-ethylbutyl group provides significant steric hindrance around the nitrogen donor. This steric profile can influence the coordination number and geometry of the metal center, potentially creating coordinatively unsaturated sites that are crucial for catalysis. It can also enhance the solubility of the resulting complexes in organic solvents.

Table 1: Properties of Transition Metal Complexes with Thiophene-Amine Ligands

| Metal Center | Ligand Type | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| Ag(I) | Imine derivative of 2-thiophenemethylamine | κ¹N | Linear | mdpi.com |

| Ag(I) | (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | κ²N,N' | Distorted trigonal pyramidal | mdpi.com |

Application as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Secondary amines are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

The this compound scaffold contains a secondary amine, making it a potential candidate for aminocatalysis. This mode of catalysis is famously exemplified by L-proline and its derivatives, which catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael reactions. wikipedia.org The catalytic cycle for these transformations typically involves the condensation of the secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form an enamine or an iminium ion intermediate.

Enamine Catalysis : The enamine intermediate, formed from the catalyst and a carbonyl donor, is a potent nucleophile that can react with various electrophiles.

Iminium Catalysis : The iminium ion, formed from the catalyst and an α,β-unsaturated carbonyl compound, is an activated electrophile that readily accepts nucleophiles in a conjugate addition.

While direct studies employing this compound as an organocatalyst are not widely reported, its structural features suggest potential applicability. The basicity and steric environment of the nitrogen atom are critical for catalytic activity and stereoselectivity. The 2-ethylbutyl group would create a specific chiral pocket around the active site, potentially influencing the stereochemical outcome of a reaction if a chiral version of the ligand were used.

Furthermore, the thiophene ring could serve as a platform for creating bifunctional organocatalysts. By introducing a hydrogen-bond donor group (like a thiourea or squaramide) onto the thiophene ring, the resulting molecule could simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. Such bifunctional catalysts have proven highly effective in asymmetric synthesis. metu.edu.trnih.gov The synthesis of functionalized tetrahydrothiophenes has been successfully achieved using secondary amine organocatalysts, demonstrating the compatibility of the thiophene motif within these catalytic cycles. researchgate.netnih.gov

Metal-Catalyzed Reactions Facilitated by Thiophene-Amine Ligands

The ability of thiophene-amine scaffolds to act as ligands for transition metals allows them to facilitate a variety of metal-catalyzed reactions. The ligand's role can range from simply stabilizing the metal center to actively participating in the catalytic cycle by tuning the metal's electronic properties or steric environment. Thiophene-based ligands have been successfully employed in reactions catalyzed by rhodium, ruthenium, and palladium.

Rhodium (Rh): Rhodium complexes are powerful catalysts for C-H activation and functionalization. Ligand design is crucial for achieving high reactivity and selectivity. While cyclopentadienyl (Cp) ligands have dominated Rh(III) catalysis, other ligands are being explored to modulate the catalyst's properties. Thiophene derivatives can be substrates in Rh(III)-catalyzed C-H functionalization, such as cross-dehydrogenative couplings to form 2,2'-bi(heteroaryl) products. The development of novel ligands for Rh(III) catalysts has been shown to accelerate C-H cleavage and promote C-N bond formation in amination reactions. metu.edu.tr

Ruthenium (Ru): Ruthenium catalysts are renowned for their utility in olefin metathesis and C-H arylation. Ruthenium complexes bearing thiophene-based N-heterocyclic carbene (NHC) ligands have been synthesized and evaluated as catalysts for olefin metathesis. mdpi.com In C-H arylation reactions, arene-ruthenium(II) amine complexes have been used for the selective monoarylation of substrates like 2-phenylpyridine, where the amine ligand plays a key role in the catalytic activity.

Palladium (Pd): Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Thiophene-amine ligands can be synthesized via palladium-catalyzed amination of bromothiophenes. researchgate.net Conversely, once formed, these ligands can be used in other palladium-catalyzed transformations. For example, palladium complexes bearing N,S-heterocyclic carbene ligands with a pendent thioether have been synthesized and used in C-C coupling reactions. Thiophene derivatives are common substrates in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes to form aryl-thiophene products, which are valuable in materials science. wikipedia.orgmdpi.com

Table 2: Examples of Metal-Catalyzed Reactions with Thiophene-Containing Ligands/Substrates

| Metal Catalyst | Reaction Type | Substrate/Ligand Feature | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Amination | Bromothiophene | Secondary/Tertiary Aminothiophene | researchgate.net |

| Rhodium(III) | C-H Amination | Aryl C-H bond with free amine | Ortho-aminated arene | metu.edu.tr |

| Ruthenium | Olefin Metathesis | Thiophene-based NHC ligand | Cyclized olefins | mdpi.com |

| Palladium | Suzuki-Miyaura Coupling | 2-Bromothiophene | Aryl-thiophene | wikipedia.orgmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.